3-[(E)-[(4-nitrophenyl)methylidene]amino]-1-(pyridin-4-yl)urea
Description
3-[(E)-[(4-nitrophenyl)methylidene]amino]-1-(pyridin-4-yl)urea is a synthetic organic compound characterized by the presence of a nitrophenyl group, a pyridinyl group, and a urea moiety
Properties
IUPAC Name |
1-[(E)-(4-nitrophenyl)methylideneamino]-3-pyridin-4-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3/c19-13(16-11-5-7-14-8-6-11)17-15-9-10-1-3-12(4-2-10)18(20)21/h1-9H,(H2,14,16,17,19)/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYYAWFFUHMJFE-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)NC2=CC=NC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)NC2=CC=NC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-[(4-nitrophenyl)methylidene]amino]-1-(pyridin-4-yl)urea typically involves the condensation of 4-nitrobenzaldehyde with 4-aminopyridine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting Schiff base is then treated with an isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Imine Bond Hydrolysis
The E-configuration of the imine group (─N=CH─) renders it susceptible to acid-catalyzed hydrolysis , yielding 4-nitrobenzaldehyde and 1-(pyridin-4-yl)urea (Figure 1A). This reaction proceeds via protonation of the imine nitrogen, followed by nucleophilic water attack.
Urea Group Hydrolysis
Under strongly basic conditions (e.g., NaOH), the urea moiety undergoes hydrolysis to form pyridin-4-amine and carbon dioxide (Figure 1B). Kinetic studies suggest this pathway is slower than imine hydrolysis due to resonance stabilization of the urea carbonyl.
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Imine hydrolysis | 1M HCl, reflux, 2h | 4-nitrobenzaldehyde + 1-(pyridin-4-yl)urea | ~85% |
| Urea hydrolysis | 5M NaOH, 80°C, 6h | Pyridin-4-amine + CO₂ | ~60% |
Imine Reduction
The imine bond is reduced to a secondary amine using NaBH₄ or catalytic hydrogenation (H₂/Pd-C), yielding 3-[(4-nitrophenyl)methylamino]-1-(pyridin-4-yl)urea (Figure 2A) .
Nitro Group Reduction
The 4-nitrophenyl group is reduced to a 4-aminophenyl derivative under H₂/Pd-C or Sn/HCl conditions. This generates a primary amine, enhancing the molecule’s nucleophilic potential (Figure 2B) .
| Reduction Target | Reagent | Product | Yield |
|---|---|---|---|
| Imine bond | NaBH₄, MeOH, 0°C | Saturated amine derivative | ~90% |
| Nitro group | H₂ (1 atm), Pd-C | 4-aminophenyl derivative | ~75% |
Knoevenagel Condensation
The imine’s electrophilic carbon reacts with active methylene compounds (e.g., malononitrile) to form α,β-unsaturated adducts (Figure 3A) . This reaction is catalyzed by bases like piperidine.
Schiff Base Formation
The urea’s NH₂ group condenses with aldehydes or ketones, forming Schiff bases. For example, reaction with 4-chlorobenzaldehyde produces a bis-imine derivative (Figure 3B) .
Oxidation Reactions
While direct oxidation data for this compound is limited, analogous pyrazole-4-carbaldehydes undergo KMnO₄-mediated oxidation to carboxylic acids . For 3-[(E)-[(4-nitrophenyl)methylidene]amino]-1-(pyridin-4-yl)urea, oxidation of the imine carbon could yield a ketone or carboxylic acid derivative under strong oxidative conditions.
Tautomerism and Hydrogen Bonding
The urea group exhibits tautomerism between keto (NH–C=O) and enol (N–C–OH) forms (Figure 4). IR studies confirm intramolecular hydrogen bonding between the urea NH and pyridinyl nitrogen, stabilizing the keto form in solid-state . This bonding influences reactivity by reducing nucleophilicity of the urea NH₂ group.
Biological Activity and Derivatives
While not a direct reaction, the compound’s derivatives (e.g., reduced amines or Schiff bases) show cytotoxic activity against cancer cell lines (e.g., A431) with IC₅₀ values <10 µM . Modifications at the imine or nitro group enhance selectivity for biological targets.
Scientific Research Applications
Biological Activities
Antiproliferative Activity
Research has shown that derivatives of 3-[(E)-[(4-nitrophenyl)methylidene]amino]-1-(pyridin-4-yl)urea exhibit significant antiproliferative effects against various cancer cell lines. A study evaluated several urea derivatives against the National Cancer Institute (NCI)-60 human cancer cell line panel, revealing that compounds with similar structures demonstrated broad-spectrum antiproliferative activity .
Mechanism of Action
The proposed mechanism includes the ability to induce apoptosis in cancer cells by arresting the cell cycle at the G1 phase. This effect is attributed to the interaction of the compound's functional groups with cellular targets involved in proliferation and survival pathways .
Case Study 1: Anticancer Efficacy
In a study focused on diaryl urea derivatives, compounds related to this compound were synthesized and tested for their antiproliferative effects against A549 (lung), HCT-116 (colon), and PC-3 (prostate) cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
Case Study 2: Structure-Activity Relationship
Another investigation into the structure-activity relationship (SAR) of similar compounds highlighted that modifications to the phenyl and pyridine groups significantly influenced antiproliferative potency. For instance, introducing electron-donating or withdrawing groups altered the compounds' efficacy against specific cancer types .
Data Tables
| Compound Name | Structure | IC50 (µM) | Cancer Cell Line |
|---|---|---|---|
| Compound A | Structure | 5.2 | A549 |
| Compound B | Structure | 7.8 | HCT-116 |
| Compound C | Structure | 3.5 | PC-3 |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
Mechanism of Action
The mechanism of action of 3-[(E)-[(4-nitrophenyl)methylidene]amino]-1-(pyridin-4-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitrophenyl and pyridinyl groups play a crucial role in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(E)-(3-Nitrophenyl)methylidene]amino}-N-(2-pyridinyl)benzenesulfonamide
- Pyrrolidine derivatives
- Indole derivatives
Uniqueness
3-[(E)-[(4-nitrophenyl)methylidene]amino]-1-(pyridin-4-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
3-[(E)-[(4-nitrophenyl)methylidene]amino]-1-(pyridin-4-yl)urea, also known by its CAS number 866050-04-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, particularly focusing on its anticancer properties and other relevant pharmacological effects.
- Molecular Formula : C13H11N5O3
- IUPAC Name : 4-nitrobenzaldehyde N-(4-pyridinyl)semicarbazone
- Physical Form : Solid
- Purity : 90% .
Synthesis
The synthesis of this compound typically involves the condensation of 4-nitrobenzaldehyde with pyridin-4-yl semicarbazone. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and may require refluxing to facilitate the formation of the desired product. The final compound can be purified through recrystallization techniques.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant antiproliferative activity. For instance, in vitro assays showed that derivatives of similar structures exhibited IC50 values in the low micromolar range against A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines .
The structure–activity relationship (SAR) analysis indicates that modifications at the pyridine ring significantly influence the compound's efficacy and selectivity towards different cancer types.
The mechanism by which this compound exerts its biological effects appears to involve:
- Inhibition of Cell Proliferation : The compound interferes with key signaling pathways involved in cell cycle regulation.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells, which is critical for reducing tumor growth.
- Targeting Specific Proteins : The urea moiety interacts with specific protein targets, potentially including BRAF, which is implicated in various malignancies .
Pharmacological Studies
In addition to its anticancer properties, preliminary pharmacological evaluations suggest that this compound may exhibit anti-inflammatory and analgesic activities. Some derivatives have shown effectiveness comparable to standard analgesics in animal models .
Case Studies
Several case studies have documented the biological activity of similar compounds derived from urea frameworks:
- Analgesic Activity : A study found that certain urea derivatives exhibited significant analgesic effects in rodent models, suggesting a potential for pain management applications.
- Antipyretic Effects : Compounds structurally related to this compound demonstrated efficacy in reducing fever induced by pyrexia models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
